

The Potential of TVB-3664 in Treating Metabolic Disorders: A Technical Guide

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Compound of Interest

Compound Name: TVB-3664

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Executive Summary

Metabolic disorders, including metabolic dysfunction-associated steatohepatitis (MASH), represent a significant and growing global health challenge with limited therapeutic options.^[1]^[2] A key metabolic pathway implicated in the pathogenesis of these conditions is de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. Fatty Acid Synthase (FASN) is the terminal and rate-limiting enzyme in this pathway, making it a compelling therapeutic target. This technical guide provides an in-depth overview of **TVB-3664**, a potent and selective FASN inhibitor, and its potential in the treatment of metabolic disorders. We will delve into its mechanism of action, summarize key preclinical data, outline experimental protocols, and visualize its impact on critical signaling pathways. Furthermore, we will discuss the clinical landscape for FASN inhibition by examining data from trials of its close analog, denifanstat (TVB-2640).

Introduction to TVB-3664

TVB-3664 is an orally bioavailable, reversible, and selective small-molecule inhibitor of FASN.^[3]^[4] It exhibits high potency against both human and mouse FASN, making it a valuable tool for preclinical research into the therapeutic effects of FASN inhibition.

Mechanism of Action: Targeting De Novo Lipogenesis

FASN catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. In metabolic disorders such as MASH, hepatic DNL is significantly upregulated, contributing to steatosis (fat accumulation in the liver), inflammation, and subsequent fibrosis.[5] By inhibiting FASN, **TVB-3664** directly blocks the production of excess fatty acids, thereby addressing a primary driver of MASH pathogenesis.

Preclinical Efficacy in Metabolic Disorders

TVB-3664 has demonstrated significant efficacy in preclinical models of MASH, attenuating the key drivers of the disease: steatosis, inflammation, and fibrosis.[5][6][7][8]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of **TVB-3664** in diet-induced mouse models of MASH.

Table 1: Inhibitory Activity of **TVB-3664**

Parameter	Species	IC50
Palmitate Synthesis	Human	18 nM
Palmitate Synthesis	Mouse	12 nM

Source:[3][4]

Table 2: Efficacy of **TVB-3664** in a Diet-Induced Mouse Model of MASH

Parameter	Treatment Group	Result	p-value
Histological Improvements			
NAFLD Activity Score (NAS)	TVB-3664	Reduced from mean 6.0 to 3.8	< 0.001
Steatosis Improvement	TVB-3664	Observed in 100% of animals	-
Hepatocyte Ballooning Improvement	TVB-3664	Observed in ~40% of animals	-
Lobular Inflammation Improvement	TVB-3664	Observed in 66% of animals	-
Fibrosis Stage Reduction	TVB-3664	Observed in ~30% of animals	-
Biochemical Markers			
Plasma ALT	TVB-3664 (10 mg/kg)	Significantly reduced	< 0.01
Plasma AST	TVB-3664 (10 mg/kg)	Significantly reduced	< 0.01
Plasma Triglycerides	TVB-3664	Reduced	-
Plasma Cholesterol	TVB-3664	Reduced	-
Hepatic Lipids			
Liver Triglycerides	TVB-3664	Reduced	-
Liver Cholesterol	TVB-3664	Reduced	-
Hepatocellular Carcinoma (HCC) Prevention			
Number of Liver Tumors	TVB-3664	Reduced by 85%	< 0.05

Source:[8]

Pharmacokinetics

In preclinical mouse models, **TVB-3664** has demonstrated excellent bioavailability and pharmacokinetic properties when administered orally.[9][10] A dosage of 10 mg/kg/day via oral gavage has been effectively used in these studies.[10] A pharmacokinetic analysis in mice has been performed, though specific parameters like Cmax, Tmax, and AUC are not publicly detailed.[9]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of **TVB-3664** for metabolic disorders.

Diet-Induced Obese Mouse Model of MASH

This model is designed to recapitulate the key features of human MASH, including obesity, steatohepatitis, and fibrosis.

- Animal Model: Male C57BL/6J mice are commonly used.
- Diet: A Western-style diet high in fat, fructose, and cholesterol is administered. A typical composition is 40 kcal% fat (from sources like vegetable shortening or milk fat), 20 kcal% fructose, and 2% cholesterol.[6][8][11]
- Disease Induction: Mice are fed the specialized diet for an extended period (e.g., 44 weeks) to establish the disease phenotype, which can be confirmed by liver biopsy.[6][8]
- Treatment: **TVB-3664** is administered orally, typically via gavage, at doses ranging from 3-10 mg/kg/day. A vehicle control (e.g., 30% PEG400 in water) is used for comparison.[7]
- Efficacy Assessment:
 - Histology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for collagen deposition to stage fibrosis. The NAFLD Activity Score (NAS) is used for standardized scoring.[8]

- Biochemical Analysis: Blood is collected to measure plasma levels of liver enzymes (ALT, AST), triglycerides, and cholesterol using standard enzymatic assays.[8]
- Hepatic Lipid Analysis: Liver tissue is homogenized, and lipids are extracted to quantify triglyceride and cholesterol content.[5]

Untargeted Metabolomics

Untargeted metabolomics can be employed to elucidate the broader metabolic impact of **TVB-3664**.

- Sample Preparation: Liver tissue or plasma samples are collected and rapidly frozen. Polar and lipid metabolites are extracted using a biphasic solvent system (e.g., methanol/chloroform/water).[12]
- Analytical Platforms:
 - Mass Spectrometry (MS): Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS), such as an Orbitrap instrument, is used to analyze the metabolite extracts.[12]
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify highly abundant metabolites.[12]
- Data Analysis: Raw data is processed to identify and quantify metabolic features. Statistical analysis is then performed to identify metabolites that are significantly altered by **TVB-3664** treatment. Pathway analysis tools are used to map these changes to specific metabolic pathways.

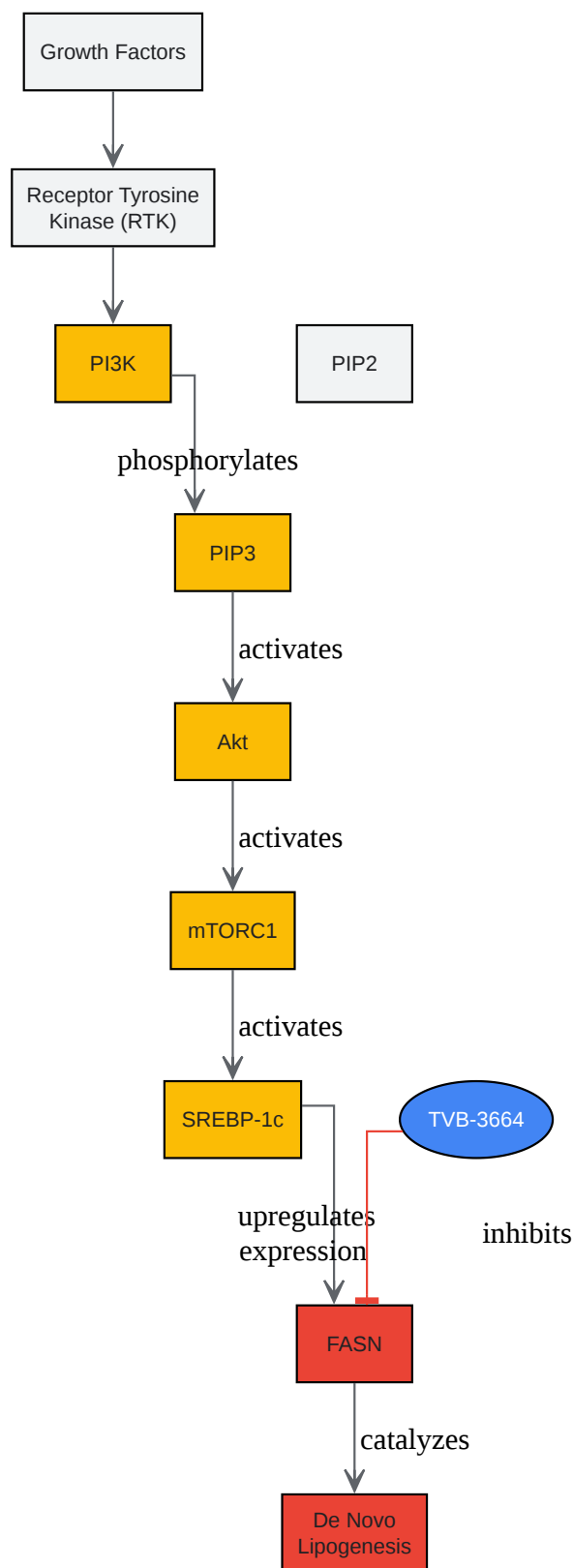
Signaling Pathways Modulated by TVB-3664

FASN inhibition by **TVB-3664** has been shown to impact key signaling pathways that are often dysregulated in metabolic diseases and cancer.[3][10]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular growth, proliferation, and metabolism. In the context of metabolic disease, its overactivation can promote lipogenesis.

FASN inhibition has been shown to downregulate this pathway, contributing to its therapeutic effects.^[10]

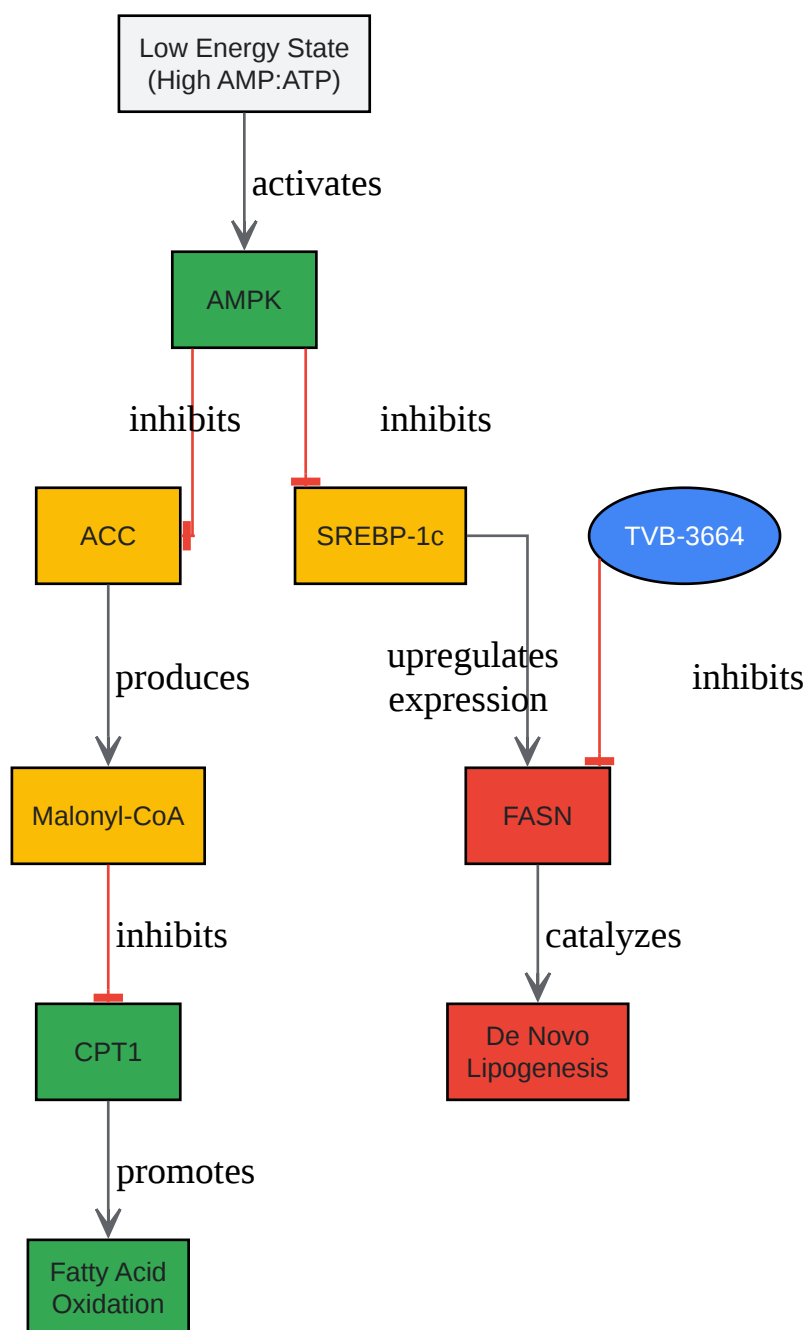


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PI3K/Akt/mTOR pathway leading to FASN expression and lipogenesis.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a critical energy sensor that, when activated, promotes catabolic processes (like fatty acid oxidation) and inhibits anabolic processes (like lipogenesis). FASN inhibition can lead to an increase in the AMP/ATP ratio, thereby activating AMPK, which further suppresses lipogenesis.[3]



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AMPK signaling pathway and its role in regulating lipid metabolism.

Clinical Perspective: Denifanstat (TVB-2640) in MASH

While **TVB-3664** is a preclinical compound, its close analog, denifanstat (TVB-2640), has advanced into clinical trials for MASH, providing valuable insights into the potential of FASN inhibition in humans.[\[13\]](#)[\[14\]](#)[\[15\]](#)

FASCINATE-2 Phase 2b Trial

The FASCINATE-2 trial was a randomized, double-blind, placebo-controlled study in MASH patients with moderate-to-severe fibrosis (F2-F3).[\[13\]](#)

Table 3: Key Efficacy Endpoints of Denifanstat in the FASCINATE-2 Trial (52 Weeks)

Endpoint	Denifanstat (50 mg)	Placebo	p-value
Primary Endpoints			
MASH resolution without worsening of fibrosis (with ≥2-point NAS reduction)	36%	13%	0.0044
≥2-point reduction in NAS without worsening of fibrosis	52%	20%	0.0003
Secondary Histology Endpoints			
Fibrosis improvement by ≥1 stage without worsening of MASH	41%	18%	0.0103
Fibrosis improvement by ≥2 stages without worsening of MASH	20%	2%	0.0065

Source:[\[12\]](#)[\[13\]](#)[\[15\]](#)

Denifanstat was generally well-tolerated, with most adverse events being mild to moderate.[\[15\]](#) These promising clinical results for denifanstat strongly support the continued investigation of FASN inhibitors like **TVB-3664** for the treatment of MASH and other metabolic disorders.

Conclusion and Future Directions

TVB-3664, a potent FASN inhibitor, has demonstrated significant promise in preclinical models of metabolic disorders, particularly MASH. By directly targeting the overactive de novo lipogenesis pathway, **TVB-3664** addresses a fundamental driver of disease, leading to improvements in steatosis, inflammation, and fibrosis. The positive clinical trial data for the related compound, denifanstat, further validates FASN as a therapeutic target for MASH.

Future research should focus on fully elucidating the pharmacokinetic and pharmacodynamic profile of **TVB-3664**, exploring its potential in combination therapies, and identifying biomarkers to predict patient response. The continued development of FASN inhibitors holds the potential to deliver a much-needed, effective therapy for patients with metabolic disorders.

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